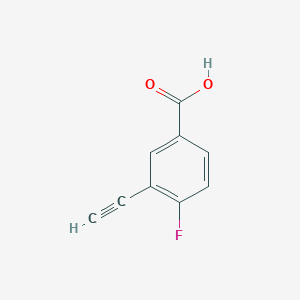

3-Ethynyl-4-fluorobenzoic acid

Description

Contextualization of 3-Ethynyl-4-fluorobenzoic acid within Functionalized Aromatic Carboxylic Acids

This compound belongs to the class of functionalized aromatic carboxylic acids. These are organic compounds characterized by a benzene (B151609) ring substituted with a carboxyl group (-COOH) and at least one other functional group. cymitquimica.com The presence of multiple functional groups on the aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. cymitquimica.com Aromatic carboxylic acids are fundamental in various applications, including the synthesis of polymers, pharmaceuticals, and other complex organic molecules. cymitquimica.comgoogle.com The specific substituents on the aromatic ring, in this case, an ethynyl (B1212043) group (-C≡CH) and a fluorine atom (-F), confer unique reactivity and potential applications to the parent benzoic acid structure. The ability to have various functional groups, such as halogens (fluoro, chloro, bromo, iodo), alkynes, and esters, remain intact during certain chemical transformations makes these compounds versatile building blocks in organic synthesis. nih.gov

Significance of Ethynyl and Fluoro Moieties in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds

The ethynyl and fluoro groups are considered "privileged" structural features in modern drug discovery and organic synthesis due to the unique properties they impart to a molecule.

The ethynyl group is a rigid, linear functional group that can act as a spacer to connect different parts of a molecule. acs.org Its π-system can participate in various interactions, and it is often used as a bioisostere for other chemical groups like phenyl or iodo. researchgate.net In medicinal chemistry, the ethynyl group is found in a range of therapeutic agents, including those targeting enzymes like monoamine oxidase (MAO) and tyrosine kinases. researchgate.netwikipedia.org Furthermore, terminal alkynes are crucial for "click chemistry," a set of powerful and reliable reactions for molecular assembly. globalscientificjournal.com

The fluoro group , being the most electronegative element, has a profound impact on a molecule's properties. wikipedia.org Its introduction can enhance metabolic stability by blocking sites susceptible to oxidation, improve membrane permeability, and increase the binding affinity of a drug to its target protein. wikipedia.orgbohrium.comacs.org The strategic placement of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn influence pharmacokinetic properties. acs.org A significant portion of modern pharmaceuticals and agrochemicals contain fluorine, highlighting its importance in modulating molecular behavior. tcichemicals.com For instance, approximately 20% of all pharmaceuticals and 30% of all agrochemicals feature fluorine. tcichemicals.com

Historical Development and Evolution of Synthetic Strategies for Fluorinated Aromatic Compounds and Ethynyl-Substituted Benzoic Acids

The synthesis of functionalized aromatic compounds has evolved significantly over the past century, driven by the demand for new materials and therapeutics.

The synthesis of fluorinated aromatic compounds was initially challenging. Early methods, such as the Balz-Schiemann reaction discovered in 1927, involved the decomposition of diazonium salts in the presence of fluoroboric acid. rsc.orgmdpi.com Another key early method was the Halex reaction, which involves nucleophilic halogen exchange using potassium fluoride (B91410), first reported in 1936. mdpi.com The development of modern fluorinating agents, including both nucleophilic and electrophilic reagents, has greatly expanded the toolkit for introducing fluorine into aromatic systems with greater control and efficiency. rsc.orgcollectionscanada.gc.canih.gov More recently, transition-metal-catalyzed fluorination reactions, particularly using palladium, have emerged as powerful methods for forming carbon-fluorine bonds, though they present their own set of challenges. acs.org

The synthesis of ethynyl-substituted benzoic acids and other arylalkynes was revolutionized by the development of palladium-catalyzed cross-coupling reactions in the 1970s. The Sonogashira reaction, reported in 1975, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, has become a cornerstone of modern organic synthesis. wikipedia.org This reaction is highly versatile and can be performed under mild conditions, tolerating a wide range of functional groups. wikipedia.org The development of copper-free Sonogashira variants and the use of different palladium catalysts and ligands have further broadened the scope and applicability of this transformation. wikipedia.org The direct coupling of terminal alkynes with aryl halides remains a primary method for constructing the aryl-alkyne bond found in compounds like this compound. nih.govbohrium.com

Identification of Key Research Gaps and Formulation of Academic Objectives for this compound Research

While the individual components of this compound—the fluorinated aromatic ring, the carboxylic acid, and the ethynyl group—are well-studied, the specific combination present in this molecule offers unique opportunities for research. A key research gap is the limited number of published studies that specifically investigate the synthesis, properties, and applications of this compound itself. Much of the available information is in the context of its use as a building block for more complex molecules, without a detailed exploration of the compound's own potential.

Based on this, the following academic objectives for future research can be formulated:

Optimization of Synthetic Routes: While the Sonogashira coupling is the most likely route for its synthesis, a detailed investigation into optimizing reaction conditions, catalysts, and starting materials to produce this compound with high yield and purity is warranted.

Characterization of Physicochemical Properties: A comprehensive study of the compound's physical and chemical properties, including its acidity, stability, and spectroscopic data, would provide a valuable foundation for its application.

Exploration of Reactivity: A systematic investigation of the reactivity of the ethynyl and carboxylic acid groups in this compound would unlock its potential as a versatile building block. This could include polymerization studies, cycloaddition reactions, and further functionalization.

Investigation of Biological Activity: Given the prevalence of fluoro and ethynyl groups in bioactive molecules, screening this compound and its simple derivatives for various biological activities, such as anticancer or antimicrobial effects, could be a fruitful area of research. globalscientificjournal.comdoi.org

Materials Science Applications: The rigid, functionalized structure of this compound makes it a candidate for the development of novel organic materials, such as polymers or liquid crystals, with specific electronic or optical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5FO2 |

|---|---|

Molecular Weight |

164.13 g/mol |

IUPAC Name |

3-ethynyl-4-fluorobenzoic acid |

InChI |

InChI=1S/C9H5FO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,(H,11,12) |

InChI Key |

XGNCHLXTZPZKBX-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethynyl 4 Fluorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3-Ethynyl-4-fluorobenzoic acid

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections involve the carbon-carbon triple bond and the functional groups on the benzene (B151609) ring.

A key disconnection strategy is the cleavage of the ethynyl (B1212043) C-C bond, which points to a Sonogashira coupling reaction. This approach identifies an aryl halide and a terminal alkyne as the immediate precursors. wikipedia.org Another critical disconnection involves the carboxylic acid group, which can be introduced via oxidation of a corresponding benzyl (B1604629) group or hydrolysis of a nitrile or ester. Functional group interconversion (FGI) is often necessary to transform one functional group into another that is more amenable to a specific reaction. ias.ac.in For instance, a nitro group can be a precursor to an amino group, which can then be converted to other functionalities. ias.ac.in

The analysis begins by identifying the target molecule and breaking it down into progressively simpler structures through imaginary bond cleavages, known as disconnections. ias.ac.in This process leads to readily available starting materials. ias.ac.in

Key Retrosynthetic Steps:

| Disconnection Point | Precursors | Forward Reaction |

| C(aryl)-C(ethynyl) bond | 3-Iodo-4-fluorobenzoic acid and a protected acetylene | Sonogashira cross-coupling |

| Carboxylic acid group | 3-Ethynyl-4-fluorotoluene | Oxidation |

| Ethynyl group | 3-Bromo-4-fluorobenzoic acid and trimethylsilylacetylene | Sonogashira coupling followed by deprotection |

Direct Functionalization Approaches for Aromatic Ethynylation and Fluorination

Direct functionalization methods aim to introduce ethynyl and fluoro groups onto an aromatic ring in a single step, offering a more atom-economical and efficient route compared to multi-step sequences. While direct C-H ethynylation of benzoic acid derivatives is challenging, recent advances in catalysis have shown promise. Palladium-catalyzed direct ethynylation of C(sp³)–H bonds in aliphatic carboxylic acid derivatives has been achieved, suggesting potential for similar transformations on aromatic systems. acs.org

Direct fluorination of benzoic acids can be accomplished using various modern fluorinating reagents. chemrevlett.com For instance, the use of electrophilic fluorinating agents can introduce a fluorine atom at a specific position on the aromatic ring, guided by the directing effects of existing substituents. chemrevlett.com The development of new reagents for O-mono-/di-/tri-fluoromethylation of carboxylic acids also highlights the ongoing progress in this area. chemrevlett.com

Convergent and Divergent Synthetic Pathways for this compound

In a convergent synthesis of this compound, one fragment could be a fluorinated aromatic ring, and the other could be a side chain containing the ethynyl and carboxylic acid functionalities, or their precursors. These fragments would then be coupled, for example, via a Sonogashira reaction.

A divergent synthesis, on the other hand, starts from a common intermediate that is progressively modified to create a library of related compounds. While perhaps less efficient for producing a single target, this strategy is valuable for exploring structure-activity relationships in drug discovery. For this compound, a divergent approach might start with a difunctionalized benzene ring, which is then elaborated to introduce the ethynyl and carboxylic acid groups.

| Synthetic Strategy | Description | Application to this compound |

| Convergent | Separate synthesis of molecular fragments followed by their assembly. wikipedia.org | Coupling of a pre-functionalized fluorinated benzene with an ethynyl-containing fragment. |

| Divergent | A common precursor is elaborated into a variety of final products. | Starting with a di-halogenated fluorobenzene (B45895) and sequentially introducing the ethynyl and carboxyl groups. |

Transition-Metal-Catalyzed Coupling Reactions in the Synthesis of this compound (e.g., Sonogashira Cross-Coupling)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds in modern organic synthesis. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is particularly well-suited for the synthesis of this compound. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

The reaction is tolerant of a wide range of functional groups and can be carried out under mild conditions. wikipedia.org For the synthesis of this compound, a common starting material is a halogenated 4-fluorobenzoic acid derivative, such as 3-iodo-4-fluorobenzoic acid or 3-bromo-4-fluorobenzoic acid. This is then coupled with a protected alkyne like trimethylsilylacetylene. The protecting group is subsequently removed to yield the final product. google.com

Recent advancements have led to the development of copper-free Sonogashira protocols and reactions that can be performed in greener solvents like water. organic-chemistry.orgrsc.org

Typical Sonogashira Reaction Conditions:

| Component | Example | Role |

| Aryl Halide | 3-Iodo-4-fluorobenzoic acid | Electrophile |

| Alkyne | Trimethylsilylacetylene | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the oxidative addition and reductive elimination steps |

| Copper(I) Co-catalyst | CuI | Facilitates the transmetalation step |

| Base | Triethylamine | Neutralizes the hydrogen halide byproduct |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction medium |

Stereoselective and Regioselective Synthesis of this compound Precursors

While this compound itself is achiral, the synthesis of its precursors or its incorporation into larger, more complex chiral molecules often requires stereoselective and regioselective control.

Regioselectivity is crucial when dealing with substituted aromatic rings. The introduction of the ethynyl group at the C-3 position and the fluorine at the C-4 position requires careful selection of starting materials and reaction conditions. The directing effects of the substituents on the benzene ring play a key role. For example, in the amination of bromobenzoic acids, the position of the bromo and other substituents directs the incoming amino group. nih.gov Similarly, in the synthesis of substituted quinoxalines, the reaction conditions can be tuned to favor the formation of a specific regioisomer. beilstein-journals.org

Stereoselectivity becomes important when this compound is a component of a larger chiral molecule. The development of enantioselective catalytic methods for reactions like C-H functionalization and cycloadditions allows for the creation of specific stereoisomers. rsc.org For instance, enzyme-mediated reactions can provide high levels of stereocontrol in the synthesis of chiral building blocks. mdpi-res.com

Emerging Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk In the context of synthesizing this compound, this involves several considerations:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂. whiterose.ac.uk The use of deep eutectic solvents is also a promising green approach. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. whiterose.ac.uk

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Recent research has focused on developing more sustainable synthetic methods, such as performing Sonogashira couplings in water or using recyclable catalysts. organic-chemistry.org

Process Optimization and Scalability Considerations for Research and Development of this compound

Translating a laboratory-scale synthesis to an industrial process requires careful optimization and consideration of scalability. Key factors include:

Cost of Goods (CoG): Minimizing the cost of raw materials, reagents, and energy.

Process Safety: Identifying and mitigating potential hazards associated with the reaction, such as exothermic events or the use of flammable or toxic materials.

Throughput and Yield: Maximizing the amount of product obtained in a given time and minimizing losses.

Purification: Developing efficient and scalable purification methods, such as crystallization, to avoid chromatography which is often not feasible on a large scale.

Waste Management: Implementing procedures for the safe disposal or recycling of waste streams.

For the synthesis of this compound, this would involve optimizing the Sonogashira coupling reaction by fine-tuning catalyst loading, reaction time, temperature, and concentration. The choice of protecting group for the alkyne and the method for its removal would also be critical for a scalable process. google.com

Chemical Transformations and Derivatization Strategies of 3 Ethynyl 4 Fluorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety of 3-Ethynyl-4-fluorobenzoic acid

The carboxylic acid group is a cornerstone of organic chemistry, and its reactions are well-established. This compound readily undergoes transformations typical of aromatic carboxylic acids, including esterification, amidation, and anhydride (B1165640) formation.

Esterification: The conversion of this compound to its corresponding esters can be efficiently achieved through methods like the Fischer-Speier esterification. organic-chemistry.org This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

Amidation: Direct amidation is another key transformation, yielding synthetically valuable benzamide (B126) derivatives. This can be accomplished by reacting this compound with a primary or secondary amine. While this reaction can be performed by direct heating, it often requires high temperatures. More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts like titanium(IV) fluoride (B91410) (TiF₄) are employed to facilitate the reaction under milder conditions. researchgate.netmdpi.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mdpi.com

Anhydride Formation: Symmetrical anhydrides can be prepared from this compound by dehydration, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides, which are often more useful as reactive intermediates, can be formed by reacting the carboxylate salt with an acyl halide.

The table below summarizes these common transformations.

| Reaction Type | Reagents & Conditions | Product Class |

|---|---|---|

| Esterification | R-OH, H⁺ catalyst, heat | Ester |

| Amidation | R₁R₂NH, coupling agent (e.g., DCC) or heat | Amide |

| Anhydride Formation | Dehydrating agent (e.g., P₂O₅) or Acyl Halide | Acid Anhydride |

Transformative Chemistry of the Ethynyl (B1212043) Group in this compound

The terminal alkyne functionality is a highly versatile group, participating in a range of addition and cycloaddition reactions.

The terminal ethynyl group of this compound makes it an excellent substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The reaction proceeds under mild conditions, often in aqueous solvents, and is tolerant of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govnih.gov The process is catalyzed by a copper(I) species, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. beilstein-journals.org

Table 2: Example of CuAAC Reaction

| Reactants | Catalyst System | Product |

|---|

Alkynes can serve as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by electron-withdrawing groups on the dienophile. organic-chemistry.org The presence of the electron-withdrawing fluorobenzoic acid moiety enhances the dienophilic character of the ethynyl group in this compound, allowing it to react with conjugated dienes to form substituted cyclohexadiene derivatives. organic-chemistry.org

While less common than [4+2] cycloadditions, the ethynyl group can also potentially participate in [2+2] cycloadditions with alkenes, typically under photochemical conditions, to form highly strained cyclobutene (B1205218) rings.

The triple bond of the ethynyl group is susceptible to various addition reactions.

Hydration: In the presence of a strong acid like sulfuric acid and a mercury(II) salt catalyst, the alkyne undergoes hydration. libretexts.orgyoutube.com Following Markovnikov's rule, this reaction initially produces an enol, which rapidly tautomerizes to the more stable ketone, yielding 3-acetyl-4-fluorobenzoic acid. libretexts.org An alternative, anti-Markovnikov hydration can be achieved via hydroboration-oxidation, which would lead to an aldehyde product. libretexts.org

Halogenation: The ethynyl group reacts with halogens such as chlorine (Cl₂) or bromine (Br₂). The addition of one equivalent of the halogen typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com The reaction is believed to proceed through a bridged halonium ion intermediate. masterorganicchemistry.com With an excess of the halogen, a tetrahaloalkane is formed. masterorganicchemistry.comyoutube.com

Hydrogenation: The triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will yield the corresponding alkene, 3-ethenyl-4-fluorobenzoic acid. Complete reduction to the alkane, 3-ethyl-4-fluorobenzoic acid, can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Reactivity and Functionalization of the Fluorine Atom in this compound

The fluorine atom on the aromatic ring is a site for nucleophilic aromatic substitution (SₙAr). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups ortho or para to a leaving group can activate the ring for SₙAr. masterorganicchemistry.comchemistrysteps.comwikipedia.org

In this compound, the fluorine atom is positioned para to the electron-withdrawing ethynyl group and meta to the electron-withdrawing carboxylic acid group. This electronic arrangement makes the carbon atom attached to the fluorine sufficiently electrophilic to be attacked by strong nucleophiles. libretexts.org

The mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring. stackexchange.com

Interestingly, fluorine is an excellent leaving group in SₙAr reactions, often showing greater reactivity than other halogens. libretexts.orgyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that strongly polarizes the C-F bond and stabilizes the intermediate. masterorganicchemistry.comstackexchange.com

Table 3: Reactivity of the Fluorine Atom

| Reaction Type | Key Features | Potential Nucleophiles |

|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Activated by electron-withdrawing groups (ethynyl, carboxyl). masterorganicchemistry.com Fluorine is an excellent leaving group. libretexts.orgyoutube.com Proceeds via a Meisenheimer intermediate. stackexchange.com | Alkoxides (RO⁻), Thiolates (RS⁻), Amines (R₂NH), Hydroxide (OH⁻) |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com

In this compound, we must consider the combined influence of the three substituents on the three available positions (C-2, C-5, C-6).

-COOH (at C-1): A deactivating group and a meta-director. cognitoedu.org It directs incoming electrophiles to C-3 (occupied) and C-5.

-C≡CH (at C-3): A deactivating group and a meta-director. It directs incoming electrophiles to C-1 (occupied) and C-5.

-F (at C-4): A weakly deactivating group but an ortho, para-director. pressbooks.pubchemistrytalk.org It directs incoming electrophiles to C-3 (occupied) and C-5.

All three substituents direct an incoming electrophile to the C-5 position. Therefore, electrophilic aromatic substitution on this compound is expected to occur with high regioselectivity at the C-5 position. However, since all three groups are deactivating, the ring is significantly electron-deficient, and forcing conditions (e.g., strong Lewis acids, high temperatures) would likely be required to effect reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. minia.edu.egmasterorganicchemistry.comlumenlearning.com

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect | Preferred Position(s) for Substitution |

|---|---|---|---|---|

| -COOH | 1 | Deactivating | meta | 5 |

| -C≡CH | 3 | Deactivating | meta | 5 |

| -F | 4 | Deactivating (weak) | ortho, para | 5 |

Multicomponent Reaction Methodologies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for the efficient synthesis of diverse and complex molecules. taylorfrancis.com The presence of the carboxylic acid and the terminal alkyne functionalities in this compound makes it an ideal candidate for various MCRs, leading to the rapid assembly of novel heterocyclic scaffolds.

The carboxylic acid group can readily participate in isocyanide-based MCRs such as the Ugi and Passerini reactions. In a hypothetical Ugi four-component reaction (U-4CR), this compound could react with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino carboxamide. The ethynyl group would remain intact in the product, offering a handle for further post-condensation modifications, such as click chemistry or Sonogashira coupling reactions.

Furthermore, the ortho-position of the ethynyl group relative to the carboxylic acid can be exploited in transition-metal-catalyzed MCRs. For instance, in a copper-catalyzed reaction, this compound could react with primary amines and compounds containing an active methylene (B1212753) group to form highly substituted isoindolinones. nih.gov The reaction likely proceeds through the formation of an imine, followed by the addition of the copper acetylide and subsequent intramolecular cyclization. The fluorine atom at the 4-position can enhance the reactivity of the aromatic ring and influence the electronic properties of the resulting heterocyclic products.

Below is a table summarizing potential multicomponent reactions incorporating this compound, based on known reactions of structurally similar compounds.

| Reaction Type | Other Reactants | Potential Product Scaffold | Key Features |

|---|---|---|---|

| Ugi Four-Component Reaction | Aldehyde, Amine, Isocyanide | α-Acylamino Carboxamides | Maintains the ethynyl group for post-functionalization. |

| Passerini Three-Component Reaction | Aldehyde, Isocyanide | α-Acyloxy Carboxamides | Incorporates the carboxylic acid and retains the alkyne. |

| Copper-Catalyzed A³ Coupling/Cyclization | Aldehyde, Secondary Amine | Propargylamines with a Carboxylic Acid Moiety | Utilizes the terminal alkyne for C-C bond formation. |

| Palladium-Catalyzed Annulation | Norbornene, Aryl Halide | Complex Polycyclic Aromatic Systems | Leverages the ortho-ethynyl benzoic acid structure for cascade reactions. |

Selective Chemoenzymatic Transformations of this compound

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical transformations to achieve efficient and sustainable synthetic routes. For this compound, enzymatic transformations can be particularly useful for achieving high levels of enantioselectivity, a critical aspect in the synthesis of biologically active molecules.

A primary application of chemoenzymatic methods for this compound involves the kinetic resolution of its racemic esters. Lipases, a class of hydrolases, are well-known for their ability to catalyze the enantioselective hydrolysis of a wide range of esters. mdpi.comnih.gov In a typical scenario, a racemic ester of this compound can be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia (lipase PS). The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This process allows for the separation of the two enantiomers, providing access to enantiopure forms of both the acid and the ester.

The efficiency and enantioselectivity of such a resolution are influenced by several factors, including the choice of enzyme, the nature of the alcohol used to form the ester, the solvent, and the reaction temperature. For instance, bulkier alcohol moieties in the ester can sometimes lead to higher enantioselectivity.

Another potential chemoenzymatic transformation could involve oxidoreductases. While the aromatic ring is generally electron-deficient due to the fluorine and carboxylic acid groups, specific microbial oxidoreductases might be capable of hydroxylating the aromatic ring at a specific position. nih.gov Furthermore, enzymes involved in the metabolism of aromatic compounds could potentially transform the ethynyl group, for example, through hydration to form a ketone, although this would likely require specific enzyme engineering.

The following table outlines potential chemoenzymatic transformations for this compound and its derivatives.

| Enzyme Class | Substrate | Transformation | Potential Product | Significance |

|---|---|---|---|---|

| Lipase | Racemic ester of this compound | Enantioselective Hydrolysis | Enantiopure this compound and its corresponding ester | Access to chiral building blocks. |

| Esterase | Racemic ester of this compound | Enantioselective Hydrolysis | Enantiopure this compound and its corresponding ester | Alternative to lipases for kinetic resolution. |

| Oxidoreductase (e.g., P450 monooxygenase) | This compound | Aromatic Hydroxylation | Hydroxylated derivative of this compound | Introduction of a new functional group for further derivatization. |

| Hydratase/Lykase | This compound | Hydration of the alkyne | 3-Acetyl-4-fluorobenzoic acid | Selective transformation of the ethynyl group. |

Computational Chemistry and Theoretical Investigations of 3 Ethynyl 4 Fluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of 3-Ethynyl-4-fluorobenzoic acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of this compound. These calculations provide a detailed picture of the molecule's geometry and electron distribution.

Molecular Geometry: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. Calculations performed at the B3LYP/6-311++G(d,p) level of theory, a common method for organic molecules, can predict bond lengths and angles. For this compound, the geometry is largely planar due to the benzene (B151609) ring, with the carboxylic acid and ethynyl (B1212043) groups lying in or close to the plane of the ring. Key optimized parameters would include the lengths of the C≡C triple bond, the C-F bond, and the bonds within the carboxylic acid group.

Electronic Properties and Reactivity Descriptors: The electronic properties are elucidated through analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. The acidic proton of the carboxyl group would be a site of positive potential (blue), highlighting its role in hydrogen bonding and as a leaving group.

Global reactivity descriptors derived from the HOMO and LUMO energies quantify the molecule's reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound (Calculated using DFT)

| Descriptor | Formula | Predicted Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.25 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.80 | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.45 | High kinetic stability |

| Ionization Potential | I ≈ -EHOMO | 7.25 | Energy to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 1.80 | Energy released upon gaining an electron |

| Global Hardness | η = (I - A) / 2 | 2.725 | Resistance to change in electron distribution |

| Electrophilicity Index | ω = (μ²) / (2η) | 2.08 | Propensity to accept electrons |

These descriptors suggest that while the molecule is generally stable, the ethynyl and carboxyl groups provide sites for specific chemical reactions. researchgate.net

Molecular Docking and Ligand-Target Interaction Predictions for Hypothetical Biological Scaffolds Based on this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This is particularly valuable in drug discovery for predicting the interaction between a ligand (like a derivative of this compound) and a protein's active site.

Given its structural motifs—a carboxylic acid capable of forming hydrogen bonds and salt bridges, a fluorine atom that can participate in halogen bonding or hydrophobic interactions, and a rigid ethynyl group that can fit into specific pockets—this compound serves as a promising scaffold for designing enzyme inhibitors.

Hypothetical Docking Scenario: Let's consider a hypothetical scenario where derivatives of this scaffold are docked into the active site of a protein kinase, a common drug target. The docking simulation would aim to identify the most stable binding pose and quantify the binding affinity, typically expressed as a docking score in kcal/mol.

Key interactions that would be analyzed include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine, Lysine, or Histidine in the active site.

Hydrophobic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Steric Complementarity: The rigid, linear ethynyl group can probe narrow, hydrophobic pockets within the active site.

Table 2: Predicted Interactions for a Hypothetical 3-Ethynyl-4-fluorobenzamide Derivative in a Kinase Active Site

| Interaction Type | Ligand Moiety | Protein Residue (Example) | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxamide N-H | Aspartic Acid (ASP) backbone C=O | 2.1 |

| Hydrogen Bond | Carboxamide C=O | Lysine (LYS) side chain NH3+ | 2.5 |

| π-π Stacking | Phenyl Ring | Phenylalanine (PHE) | 3.8 |

| Halogen Bond | Fluorine | Glycine (GLY) backbone C=O | 3.1 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing information about conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov

Conformational Analysis: For a relatively rigid molecule like this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the phenyl ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) dihedral angles. In an aqueous environment, the orientation of the carboxyl group will be influenced by its ability to form hydrogen bonds with water molecules.

Solvent Interactions: MD simulations in a water box can be used to study the solvation of this compound. The analysis of the Radial Distribution Function (RDF) is particularly useful. mdpi.com The RDF, g(r), describes the probability of finding a solvent atom at a certain distance from a solute atom.

g(r) for Carboxyl Oxygen and Water Hydrogen: A sharp peak at approximately 1.8-2.0 Å would indicate strong hydrogen bonding between the carboxyl oxygen atoms and water hydrogen atoms.

g(r) for Fluorine and Water Hydrogen: A broader, less intense peak might be observed, indicating weaker interactions between the fluorine atom and surrounding water molecules.

g(r) for Ethynyl Hydrogen and Water Oxygen: This would reveal the extent of the weakly acidic alkyne proton's interaction with water.

These simulations can quantify the number and lifetime of hydrogen bonds, providing a detailed picture of how the molecule is stabilized in a polar solvent. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for derivatives of this compound, one would first need to synthesize a library of analogues and measure their biological activity (e.g., IC50 value against a specific enzyme).

Model Development Process:

Create a Diverse Set of Derivatives: Modify the parent scaffold at various positions. For example, substitute the ethynyl hydrogen, add groups to the phenyl ring, or convert the carboxylic acid to an ester or amide.

Calculate Molecular Descriptors: For each derivative, calculate a range of descriptors that quantify its physicochemical properties. These can be electronic (e.g., Hammett constant), steric (e.g., molar refractivity), or hydrophobic (e.g., logP). youtube.com

Develop a Mathematical Model: Use statistical methods like Multiple Linear Regression (MLR) to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

A hypothetical QSAR equation might look like this: log(1/IC₅₀) = k₁ * logP + k₂ * σ + k₃ * E_s + C

Where logP represents hydrophobicity, σ is an electronic parameter, E_s is a steric parameter, and k and C are constants determined by the regression analysis.

Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives

| Derivative (Modification) | log(1/IC₅₀) | logP | σ (para-substituent) | Es (para-substituent) |

|---|---|---|---|---|

| Parent Compound | 5.2 | 2.5 | 0.00 (H) | 0.00 |

| -C≡C-Si(CH₃)₃ | 5.5 | 3.8 | -0.07 | -1.98 |

| -COOH -> -COOCH₃ | 5.0 | 2.9 | 0.00 | 0.00 |

| 2-Methyl substitution | 5.4 | 3.0 | 0.00 | -1.24 |

A validated QSAR model allows researchers to predict the activity of new, unsynthesized compounds and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. researchgate.net

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, and calculate the activation energies associated with different pathways.

For this compound, several reactions could be studied:

Sonogashira Coupling: The terminal alkyne is a handle for palladium-catalyzed cross-coupling reactions. Theoretical calculations could elucidate the mechanism of oxidative addition, transmetalation, and reductive elimination steps involving this substrate.

Esterification: The reaction of the carboxylic acid with an alcohol can be modeled to determine the activation energy and the structure of the tetrahedral intermediate.

Cycloaddition Reactions: The ethynyl group can participate in [3+2] cycloadditions (e.g., with azides to form triazoles). DFT calculations can predict the regioselectivity and activation barriers for such reactions. researchgate.net

By calculating the energies of reactants, transition states (TS), and products, a reaction energy profile can be constructed. This profile provides quantitative data on whether a reaction is thermodynamically favorable (negative reaction energy) and kinetically feasible (low activation energy).

Prediction of Spectroscopic Parameters and Spectral Interpretation for this compound and its Derivatives

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound and interpreting its experimental spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard like Tetramethylsilane (TMS). Calculations can predict both ¹H and ¹³C NMR spectra.

IR and Raman Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the fundamental vibrational modes that are active in Infrared (IR) and Raman spectroscopy. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. thermofisher.com

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound

| Functional Group | Vibration/Proton Type | Predicted Wavenumber (cm⁻¹, Scaled IR) | Typical Experimental Wavenumber (cm⁻¹) | Predicted Chemical Shift (ppm, ¹H NMR) | Typical Experimental Chemical Shift (ppm) |

|---|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3050 (broad) | 2800-3300 | 12.0-13.0 | 10.0-13.0 |

| Carboxylic Acid | C=O stretch | 1705 | 1680-1710 | - | - |

| Alkyne | ≡C-H stretch | 3290 | 3250-3320 | 3.5-4.0 | 3.0-4.0 |

| Alkyne | C≡C stretch | 2115 | 2100-2140 | - | - |

| Aromatic Ring | C-H stretch | 3080 | 3050-3100 | 7.2-8.1 | 7.0-8.2 |

This predictive power aids in the assignment of complex spectra and can help distinguish between different isomers or reaction products. chemicalbook.comnih.gov

Applications of 3 Ethynyl 4 Fluorobenzoic Acid As a Versatile Chemical Building Block

Utilization of 3-Ethynyl-4-fluorobenzoic acid in the Construction of Complex Organic Molecules

This compound serves as a valuable scaffold for the synthesis of complex and highly functionalized organic molecules. The three distinct functional groups—carboxylic acid, ethynyl (B1212043), and fluoro—can be addressed with high chemoselectivity, enabling sequential and orthogonal chemical transformations.

The carboxylic acid group provides a handle for standard transformations such as esterification and amidation. For instance, it can be activated and coupled with various amines to form amide bonds, a fundamental linkage in many biologically active compounds and pharmaceutical agents. nih.govinnospk.com The ethynyl group is a powerful functional handle for carbon-carbon bond formation. It can participate in a variety of coupling reactions, most notably the Sonogashira coupling, which allows for the introduction of aryl, heteroaryl, or vinyl substituents. It is also a precursor for reactions such as hydration to form ketones, or cycloaddition reactions. The related compound, 1-ethynyl-4-fluorobenzene, is known to be used in palladium-catalyzed Sonogashira reactions. sigmaaldrich.com The fluoro substituent on the benzene (B151609) ring modifies the electronic properties of the molecule, increasing its lipophilicity and metabolic stability, which are desirable traits in medicinal chemistry. innospk.com

The strategic combination of these reactions allows for the construction of intricate molecular architectures. A potential synthetic route could involve first protecting the carboxylic acid, performing a Sonogashira coupling on the ethynyl group, and then deprotecting and converting the acid to an amide, showcasing the compound's utility in multi-step syntheses.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Carboxylic Acid | Amidation (e.g., with EDC coupling) | Amides, Peptides |

| Carboxylic Acid | Esterification (e.g., Fischer) | Esters |

| Ethynyl Group | Sonogashira Coupling | Aryl/Vinyl-substituted alkynes |

| Ethynyl Group | Click Chemistry (e.g., CuAAC) | Triazoles |

| Ethynyl Group | Hydration | Phenyl Ketones |

| Fluoroaromatic Ring | Nucleophilic Aromatic Substitution | Di- or poly-substituted aromatics |

Role of this compound in Supramolecular Chemistry and Self-Assembly (e.g., Hydrogen Bonding Networks, Co-crystallization)

The principles of crystal engineering and supramolecular chemistry leverage non-covalent interactions to construct ordered structures from molecular building blocks. nih.gov this compound is an excellent candidate for such applications due to its ability to form robust hydrogen bonds via its carboxylic acid group.

Carboxylic acids are well-known to form predictable hydrogen-bonding patterns, most commonly the centrosymmetric dimer motif known as a homosynthon. actascientific.com Furthermore, the carboxylic acid can form strong hydrogen bonds with other complementary functional groups, such as pyridines or amides, creating what are known as heterosynthons. nih.gov For example, the related 4-fluorobenzoic acid has been shown to form co-crystals with 2-aminobenzothiazole, where the crystal structure is stabilized by N–H···O and O–H···O hydrogen bonds. eurjchem.com

The presence of the fluorine atom can also influence self-assembly through weaker interactions like C–H···F bonds or halogen bonds, while the ethynyl group can participate in C–H···π interactions. These combined interactions can guide the assembly of this compound into complex one-, two-, or three-dimensional hydrogen-bonding networks. The process of co-crystallization, where the compound is crystallized with another molecule (a coformer), can be used to systematically tune physicochemical properties like solubility and stability, which is of particular interest in the pharmaceutical industry. nih.govnih.gov

Precursor in the Synthesis of Novel Fluorinated Acetylenic Compounds

Fluorinated acetylenic compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties. This compound is a key starting material for accessing this class of molecules. The terminal alkyne is readily derivatized, allowing for the extension of the carbon skeleton while retaining the fluorinated benzoic acid core.

Key reactions involving the ethynyl group include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is one of the most efficient methods for creating substituted alkynes. sigmaaldrich.com This allows for the synthesis of a diverse library of compounds where the fluorobenzoic acid moiety is connected to various aromatic or unsaturated systems.

Glaser Coupling: The oxidative homocoupling of the terminal alkyne can be used to synthesize symmetric 1,3-diynes, creating larger, conjugated systems.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective route to 1,2,3-triazoles, which are important pharmacophores and stable linkers.

These synthetic routes enable the creation of novel fluorinated acetylenic compounds with tailored properties for specific applications, such as liquid crystals, organic semiconductors, or biologically active molecules.

Integration of this compound into Polymer Science and Advanced Materials

The bifunctional nature of this compound (considering the reactive carboxylic acid and ethynyl groups) makes it a promising monomer for the synthesis of advanced polymers. researchgate.net Its incorporation into a polymer backbone can impart desirable properties such as thermal stability, rigidity, and specific functionalities.

It can be integrated into polymers through several approaches:

Condensation Polymerization: The carboxylic acid group can be converted into a more reactive derivative, such as an acid chloride or an ester. This activated monomer can then undergo polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The rigid, fluorinated aromatic ring would be integrated directly into the polymer backbone.

Polymerization of the Alkyne: The ethynyl group itself can be polymerized, for example, through transition-metal catalysis, to yield polyacetylene-type structures with conjugated backbones, which are often semiconducting.

Pendant Functional Group: The ethynyl group can be preserved as a pendant group along the polymer chain. This allows for post-polymerization modification, where the alkyne can be used for cross-linking the polymer chains to enhance mechanical and thermal properties, or for grafting other molecules onto the polymer backbone via click chemistry.

The fluorine atom contributes to enhanced thermal stability and chemical resistance in the final polymer, making these materials potentially suitable for high-performance applications in electronics or aerospace.

Application of this compound in the Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. magtech.com.cnrsc.org The properties of these materials, such as pore size, surface area, and chemical functionality, are dictated by the geometry and chemical nature of the organic linkers used in their synthesis. rsc.orgrsc.org

This compound is an excellent candidate for a functional organic linker for several reasons:

Coordination Site: The carboxylate group is a classic binding group for connecting to metal ions or metal clusters, which serve as the nodes in MOFs. rsc.orgnih.gov

Pore Functionalization: The ethynyl and fluoro groups would project into the pores of the resulting framework, decorating the internal surface. The fluorine atoms can enhance the framework's stability and create specific adsorption sites, for instance, for fluorinated gases. nih.govrsc.org The ethynyl group provides a reactive site for post-synthetic modification (PSM), where the properties of the framework can be altered after its initial synthesis. nih.gov

COF Monomer: In COFs, monomers are connected by strong covalent bonds. magtech.com.cnescholarship.org Derivatives of this compound could be designed to participate in the reversible bond-forming reactions used to create crystalline COFs, such as boronate ester or imine formation. magtech.com.cnnih.gov

The use of this linker would allow for the rational design of functional MOFs and COFs with tailored properties for applications in gas storage, separation, catalysis, and sensing. rsc.org

Development of Radiolabeled Analogs of this compound for Positron Emission Tomography (PET) Tracer Scaffold Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) ([¹⁸F]) being the most commonly used isotope due to its favorable decay characteristics. mdanderson.orgarkat-usa.org Small molecules labeled with ¹⁸F serve as tracers to visualize and quantify physiological and pathological processes in vivo. austinpublishinggroup.com

Derivatives of fluorobenzoic acid are important reagents for radiolabeling biomolecules. arkat-usa.org For example, 4-[¹⁸F]fluorobenzoic acid can be synthesized and then coupled to peptides or other targeting vectors. nih.gov A radiolabeled analog of this compound, namely 3-ethynyl-4-[¹⁸F]fluorobenzoic acid, could be a highly valuable scaffold for developing new PET tracers.

The synthesis would involve a nucleophilic aromatic substitution reaction using [¹⁸F]fluoride on a suitable precursor. Once synthesized, this radiolabeled building block offers a dual-functional approach for creating novel PET probes:

The carboxylic acid can be coupled to a targeting molecule (e.g., an amine-containing peptide or inhibitor) to direct the tracer to a specific biological target. nih.gov

The ethynyl group provides a site for attaching other functionalities (like fluorescent dyes for multimodal imaging or additional targeting ligands) via click chemistry.

This scaffold approach could accelerate the development of new PET tracers for oncology, neurology, and cardiology. mdanderson.orgnih.gov

Table 2: Potential PET Tracer Development Using a Radiolabeled this compound Scaffold

| Feature of Scaffold | Role in PET Tracer | Example Application |

| 4-[¹⁸F]Fluoro group | Provides the PET signal | Imaging of biological processes |

| Carboxylic Acid | Conjugation site for targeting vectors | Labeling peptides for tumor imaging |

| Ethynyl Group | Site for post-conjugation modification (Click Chemistry) | Attaching a second targeting moiety or imaging tag |

Use of this compound in Probe Development for Biological System Interrogation

Chemical probes are essential tools for studying biological systems at the molecular level, enabling the visualization, identification, and functional characterization of biomolecules like proteins and enzymes. nih.gov this compound can serve as a core component in the design of such probes due to its modifiable functional groups.

The key feature for this application is the ethynyl group , which acts as a bioorthogonal handle. It is chemically stable in the biological environment but can react specifically and efficiently with an azide (B81097) partner through click chemistry (CuAAC or strain-promoted SPAAC). This allows the probe to be used in two-step labeling strategies.

For example, a molecule designed to inhibit a specific enzyme could be synthesized using this compound as a building block. This inhibitor, now containing an alkyne tag, could be introduced to cells or cell lysates. After it binds to its target enzyme, a reporter molecule containing an azide group (e.g., a fluorescent dye like rhodamine or a biotin (B1667282) tag for purification) can be "clicked" onto the probe. This allows for the specific visualization or isolation of the target enzyme, helping to identify its location, abundance, and interactions within the complex cellular environment. mdpi.com This approach is widely used in chemical biology and drug discovery to study target engagement and identify new therapeutic targets.

Advanced Spectroscopic and Mechanistic Characterization of 3 Ethynyl 4 Fluorobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 3-Ethynyl-4-fluorobenzoic acid

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the electronic environment of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D-NMR experiments, would offer a complete structural assignment.

While specific experimental spectra for this compound are not widely reported in publicly available literature, the expected chemical shifts and coupling constants can be predicted based on the known effects of its constituent functional groups and data from analogous structures like 3-fluorobenzoic acid and 4-fluorobenzoic acid.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acidic proton of the carboxyl group, and the terminal alkyne proton. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carboxyl carbon, the two sp-hybridized alkyne carbons, and the six aromatic carbons. The positions of the aromatic carbon signals would be influenced by the electron-withdrawing carboxylic acid group and the electronegative fluorine atom.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance for the fluorine atom on the aromatic ring. The fine structure of this signal would be a result of coupling to adjacent aromatic protons, providing further confirmation of the substitution pattern.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12 | Broad singlet (s) |

| Aromatic H (position 2) | ~8.2 | Doublet of doublets (dd) |

| Aromatic H (position 5) | ~7.9 | Multiplet (m) |

| Aromatic H (position 6) | ~7.3 | Triplet or doublet of doublets (t or dd) |

| Ethynyl (B1212043) (-C≡CH) | ~3.5 | Singlet (s) |

| Carboxylic Carbon (-C OOH) | ~165 | - |

| Aromatic Carbons (C-Ar) | 115-165 | Signals will show C-F and C-H coupling |

| Alkyne Carbons (-C ≡C H) | 80-90 | - |

| Fluorine (Ar-F) | -105 to -115 | Multiplet due to coupling with protons |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration would appear as a strong, sharp band around 1680-1710 cm⁻¹. masterorganicchemistry.com The terminal alkyne C≡C-H stretch is expected as a sharp, moderately intense band near 3300 cm⁻¹, while the C≡C triple bond stretch would show a weaker absorption around 2100-2140 cm⁻¹. masterorganicchemistry.com Aromatic C-H stretches typically appear just above 3000 cm⁻¹, and the C-F stretch would be observed in the fingerprint region, usually between 1000-1300 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, making it a useful confirmatory technique. Aromatic ring vibrations would also be clearly visible.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, very broad |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |

| Alkyne | ≡C-H stretch | ~3300 | Medium, sharp |

| Alkyne | C≡C stretch | 2100-2140 | Weak to medium |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to weak |

| Aryl-Fluoride | C-F stretch | 1000-1300 | Strong |

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (C₉H₅FO₂), the exact molecular weight is 176.0274 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 176. The fragmentation pattern would likely involve initial losses of common neutral fragments from the carboxylic acid group. Key fragmentation pathways could include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to an acylium ion at m/z 159.

Loss of a carboxyl group (•COOH): [M - 45]⁺, resulting in a fluorophenylethynyl cation at m/z 131.

Decarboxylation (loss of CO₂): This is less common directly from the molecular ion but can occur in subsequent fragmentation steps.

The presence of the fluorine atom and the ethynyl group would influence the stability of the resulting fragments and contribute to a unique fragmentation fingerprint.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 176 | [C₉H₅FO₂]⁺˙ (Molecular Ion) | - |

| 159 | [C₉H₄FO]⁺ | •OH |

| 131 | [C₈H₄F]⁺ | •COOH |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. carleton.edu This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | Exact intramolecular distances and angles. |

| Intermolecular Interactions | Details of hydrogen bonding, π-stacking, and other non-covalent forces. |

In Situ and Operando Spectroscopic Methods for Monitoring Reaction Mechanisms Involving this compound

In situ and operando spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable mechanistic insights under actual reaction conditions. researchgate.netunito.it While no specific in situ studies involving this compound have been detailed in the searched literature, the application of these techniques can be readily conceptualized.

For instance, the synthesis of this compound, potentially via a Sonogashira coupling between an iodinated benzoic acid precursor and an alkyne, could be monitored using in situ IR or Raman spectroscopy. rsc.org One could track the disappearance of the C-I vibrational mode and the appearance of the C≡C stretch to follow the reaction kinetics. Similarly, if this compound were used as a monomer in a polymerization reaction or as a building block in click chemistry, operando spectroscopy could monitor the consumption of the ethynyl group, providing crucial data on reaction rates, intermediates, and catalyst behavior. osti.gov

Future Research Directions and Emerging Paradigms for 3 Ethynyl 4 Fluorobenzoic Acid Research

Exploration of Novel Bioisosteric Replacements and Scaffold Modifications Based on 3-Ethynyl-4-fluorobenzoic acid

The structural features of this compound—the carboxylic acid, the ethynyl (B1212043) group, and the fluorinated phenyl ring—offer multiple opportunities for bioisosteric replacement and scaffold modification to fine-tune its physicochemical and pharmacological properties. wikipedia.org Bioisosterism is a key strategy in drug design to enhance efficacy, improve metabolic stability, alter bioavailability, or reduce toxicity. wikipedia.orgnih.gov

Future research will likely focus on systematically replacing each key functional group.

Carboxylic Acid Moiety : The carboxylic acid group is a common pharmacophore but can present challenges related to permeability and metabolic liabilities like acyl-glucuronidation. nih.govhyphadiscovery.com Its replacement with established bioisosteres is a promising strategy. nih.gov Commonly employed surrogates include 1H-tetrazoles, which have comparable acidity (pKa ~4.5–4.9) but offer greater lipophilicity, and N-acyl sulfonamides or hydroxamic acids. nih.govdrughunter.com These replacements can maintain crucial binding interactions while improving drug-like properties. nih.govdrughunter.com

Ethynyl Group : The alkyne moiety serves as a rigid linker and can be considered a bioisostere of a 1,4-disubstituted benzene (B151609) ring. researchgate.net Future modifications could involve its replacement with other rigid, linear motifs such as 1,4-disubstituted aromatic or heteroaromatic rings (e.g., furan, thiophene) or saturated bicyclic structures like bicyclo[1.1.1]pentane (BCP). researchgate.netresearchgate.net Such changes would systematically alter the geometry, electronics, and solubility of the parent scaffold.

Fluorinated Phenyl Ring : The fluorine atom significantly influences the molecule's properties, including lipophilicity, metabolic stability, and binding affinity, by altering the electronic nature of the aromatic ring. researchgate.netresearchgate.net Strategic replacement of fluorine with other substituents or altering its position on the ring can modulate these properties. tandfonline.com The strategic use of fluorine is a standard procedure in modern drug design to overcome common issues like membrane permeability and clearance rates. selvita.comnih.gov

A systematic exploration of these modifications, summarized in the table below, could generate novel molecular scaffolds with improved therapeutic potential.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | 1H-Tetrazole, N-Acyl Sulfonamide, Hydroxamic Acid, Isoxazolol | Improve metabolic stability, enhance membrane permeability, modulate acidity. nih.govnih.govdrughunter.com |

| Ethynyl Group | 1,4-Disubstituted Phenyl, Furan, Thiophene, Bicyclo[1.1.1]pentane (BCP) | Modulate rigidity, vector orientation, and solubility; explore novel chemical space. researchgate.netresearchgate.net |

| Fluorine Atom | Hydrogen, Chlorine, Methyl, Trifluoromethyl | Fine-tune lipophilicity, pKa, metabolic stability, and binding interactions. researchgate.nettandfonline.com |

Development of Photocatalytic and Electrocatalytic Transformations Utilizing this compound

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis for mild, selective, and sustainable transformations. rsc.org this compound, with its reactive alkyne and aromatic carboxylate moieties, is an ideal substrate for such methods.

Photocatalytic Transformations: The terminal alkyne is particularly amenable to photoredox catalysis. Future research could explore:

Reductive Functionalization : The formation of alkyne radical anions under photoredox conditions can enable a variety of reductive functionalizations. researchgate.net

Hydroalkylation and Arylalkylation : Photoredox/nickel dual catalysis allows for the anti-Markovnikov hydroalkylation and one-pot arylalkylation of terminal alkynes with alkyl carboxylic acids and aryl bromides under mild conditions. nih.govkaust.edu.sa

Alkylarylation : Using novel bifunctional reagents like arylsulfonylacetates, photoredox catalysis can achieve the simultaneous addition of aryl and alkyl groups across the alkyne, yielding complex tetrasubstituted alkenes. researchgate.net

Electrocatalytic Transformations: The benzoic acid portion of the molecule is a target for electrocatalytic reactions.

Selective Hydrogenation : The aromatic ring can be selectively hydrogenated to yield the corresponding cyclohexanecarboxylic acid derivative using electrocatalysis with specific catalysts like PtRu alloys under mild conditions. researchgate.netrsc.org This avoids the harsh conditions of traditional catalytic hydrogenation. rsc.org

Catalyst Regeneration : The benzoic acid can be electrochemically oxidized to peroxybenzoic acid, which can then be used as an oxidant for other reactions, such as olefin epoxidation, in a closed catalytic cycle. nih.gov

These advanced synthetic methods could unlock novel derivatives of this compound that are inaccessible through traditional means.

| Transformation Type | Target Moiety | Potential Reaction |

| Photocatalysis | Ethynyl Group | Reductive Functionalization, Hydroalkylation, Arylalkylation. researchgate.netnih.gov |

| Electrocatalysis | Benzoic Acid/Aromatic Ring | Selective Hydrogenation to Cyclohexanecarboxylic Acid. rsc.org |

| Electrocatalysis | Carboxylic Acid | Regeneration to Peroxybenzoic Acid for use as an oxidant. nih.gov |

Integration of this compound Synthesis and Derivatization into Flow Chemistry and Automated Platforms

The synthesis and subsequent derivatization of this compound are well-suited for integration into modern automated and flow chemistry platforms. fu-berlin.de These technologies offer significant advantages in terms of reproducibility, safety, scalability, and the rapid generation of compound libraries. nih.gov An automated platform can perform multistep syntheses by arranging continuous flow modules radially around a central switching station. researchgate.net

The synthesis of the core molecule, likely via a Sonogashira coupling, can be efficiently performed in a continuous flow reactor. This approach improves heat and mass transfer, allows for precise control over reaction parameters, and enables safer handling of potentially hazardous reagents like terminal alkynes. purdue.edu

Following its synthesis, the platform could be programmed to perform a variety of derivatization reactions in a sequential or parallel manner:

Carboxylic Acid Derivatization : Flow modules could perform amidations or esterifications by introducing arrays of amines or alcohols.

Alkyne Derivatization : The terminal alkyne could be subjected to reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Glaser coupling, or further Sonogashira cross-couplings.

Such an automated workflow would dramatically accelerate the exploration of the chemical space around the this compound scaffold, facilitating rapid structure-activity relationship (SAR) studies for drug discovery programs. scripps.edu

Application of this compound in Fragment-Based Drug Discovery Methodologies

Fragment-based drug discovery (FBDD) has become a powerful approach for identifying lead compounds, starting with low-molecular-weight fragments that bind weakly to a biological target. wikipedia.orgnih.gov this compound is an exemplary molecule for FBDD, serving both as a potential fragment itself and as a versatile scaffold for elaborating initial hits. nih.gov

As a Fragment : The molecule's modest size and possession of key recognition features—a hydrogen-bond-donating-and-accepting carboxylic acid, a metabolically stable fluorine atom for specific interactions, and a rigid alkyne—make it an attractive candidate for fragment screening libraries. nih.govresearchgate.net

As a Scaffold for Elaboration : The true power of this molecule in FBDD lies in its functional handles, which allow for systematic fragment evolution. nih.gov

The ethynyl group acts as a versatile vector for "fragment growing" or "fragment linking." It can be readily modified using click chemistry to link to another fragment that binds in an adjacent pocket or used in cross-coupling reactions to extend the molecule toward other interaction sites. nih.govresearchgate.net

The carboxylic acid provides a strong anchoring point to the target protein, often via interactions with basic residues like arginine or lysine.

The fluorine atom can be used to probe fluorine-protein interactions and fine-tune binding affinity and physicochemical properties.

The strategic utility of each component in FBDD is outlined below.

| Molecular Component | Role in FBDD |

| Carboxylic Acid | Provides a strong binding anchor (hydrogen bonding, ionic interactions). |

| Ethynyl Group | Acts as a rigid linker and a chemical handle for fragment growing/linking via click chemistry or cross-coupling. nih.gov |

| Fluorine Atom | Modulates electronic properties, probes specific interactions, and enhances metabolic stability. researchgate.net |

| Phenyl Ring | Serves as a rigid scaffold for orienting functional groups. |

Sustainable and Circular Economy Approaches for the Synthesis and Utilization of this compound

Future research must prioritize the development of sustainable synthetic routes that align with the principles of green chemistry and a circular economy.

A key step in the synthesis of this compound is the Sonogashira cross-coupling. Greener versions of this reaction are being actively developed and could be applied here. researchgate.net This includes the use of palladium catalysts in aqueous media, potentially employing natural, biodegradable surfactants like saponin (B1150181) to form micelles that facilitate the reaction. bohrium.comrsc.org The development of protocols that allow for the recycling and reuse of the palladium catalyst and solvents is also crucial. nih.govdigitellinc.com

Furthermore, the synthesis of the benzoic acid precursor itself can be made more sustainable. A promising approach involves the electrochemical reduction of carbon dioxide (CO2), an abundant and renewable C1 feedstock, to carbon monoxide (CO). nih.gov This in-situ generated CO can then be used in a palladium-catalyzed hydroxycarbonylation of an appropriate aryl halide to form the benzoic acid, avoiding the direct handling of toxic CO gas and utilizing waste CO2. nih.gov

In the context of a circular economy, the focus extends to the lifecycle of the molecule. Designing derivatives with enhanced biodegradability and exploring catalytic cycles where the molecule or its byproducts are regenerated and reused are important future goals. The electrocatalytic regeneration of benzoic acid into a peroxy acid oxidant is one such example of a circular approach. nih.gov

High-Throughput Experimentation and Data Science Applications in this compound Research

High-Throughput Experimentation (HTE) and data science are transforming chemical research by enabling the rapid execution and analysis of vast numbers of experiments. nih.govrsc.org These tools are particularly valuable for research involving this compound.

HTE for Synthesis and Derivatization :

Reaction Optimization : HTE platforms can be used to rapidly screen a wide array of catalysts, ligands, bases, solvents, and temperature conditions to find the optimal parameters for the synthesis of the core molecule. rowan.eduresearchgate.net

Library Generation : By employing robotic liquid handlers and parallel reactors, HTE can be used to react this compound with large libraries of building blocks, quickly generating hundreds or thousands of derivatives for screening. purdue.edunih.gov

Data Science and Machine Learning : The large, structured datasets generated from HTE are ideal for data science applications. Machine learning algorithms can be trained on this data to:

Predict Reaction Outcomes : Develop models that predict the yield and success of a reaction given a set of starting materials and conditions.

Quantitative Structure-Activity Relationship (QSAR) : Correlate the structural features of the synthesized derivatives with their measured biological activity to build predictive models.

De Novo Design : Use generative models to propose novel molecular structures based on the this compound scaffold that are predicted to have high activity and desirable drug-like properties.